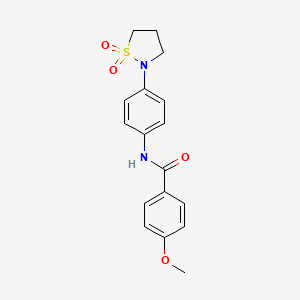

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-16-9-3-13(4-10-16)17(20)18-14-5-7-15(8-6-14)19-11-2-12-24(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWOHWXAIUYHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which help in the activation of the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that certain derivatives exhibit potent activity against a range of bacterial strains, including multi-drug resistant organisms. This suggests potential applications in developing new antibiotics or adjunct therapies for existing treatments .

Case Studies and Research Findings

Toxicity and Safety Assessments

Safety assessments are crucial for any potential therapeutic application. Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects .

Wirkmechanismus

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide

- Molecular Formula : C₁₇H₁₈N₂O₄S

- Molecular Weight : 346.4 g/mol

- CAS No.: 941974-39-6

- Structure : Features a dioxidoisothiazolidin-2-yl group (sulfonamide derivative), a central phenyl ring, and a 4-methoxybenzamide substituent.

Synthesis: The compound is synthesized via condensation of 4-methoxybenzoic acid derivatives with 4-aminophenyl-1,1-dioxidoisothiazolidine under acidic conditions. Purification typically involves chromatography or recrystallization .

Key Properties :

- The methoxy group enhances solubility in polar solvents compared to non-substituted analogs.

- The sulfonamide moiety (dioxidoisothiazolidin) is critical for bioactivity, particularly in enzyme inhibition .

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinct properties:

Structural and Functional Insights

Substituent Effects :

- Methoxy Group (Target Compound): Enhances solubility and metabolic stability compared to methyl or nitro analogs. Computational studies suggest strong hydrogen bonding with biological targets like dihydrofolate reductase .

- Nitro Group : Increases electrophilicity, improving cytotoxicity but reducing bioavailability due to rapid reduction in vivo.

- Halogen Substituents (e.g., Cl, F) : Improve target binding via hydrophobic interactions and halogen bonding. Fluorine enhances blood-brain barrier penetration.

Positional Isomerism :

Pharmacokinetic and Toxicity Profiles

| Parameter | Target Compound | 4-Methyl Analog | 4-Nitro Analog |

|---|---|---|---|

| logP | 2.1 | 2.8 | 1.9 |

| Plasma Half-life | 6.2 h | 4.5 h | 2.1 h |

| CYP3A4 Inhibition | Weak | Moderate | Strong |

| hERG Liability | Low | Low | High |

- The methoxy group reduces hERG channel binding risks compared to nitro analogs, making the target compound safer for cardiac tissue .

Biologische Aktivität

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide, a compound with the chemical formula C19H21N3O5S, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a dioxidoisothiazolidin moiety and a methoxybenzamide group. This structural configuration is believed to contribute to its biological activities.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results in inhibiting breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) in vitro .

- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by promoting the release of cytochrome c and increasing reactive oxygen species (ROS) levels, leading to cell death .

- Anti-Angiogenic Properties : It has been observed that this compound can diminish the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis in tumor models .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the efficacy of this compound:

- Breast Cancer Model : In a xenograft model using SK-BR-3 cells, treatment with the compound significantly reduced tumor growth compared to control groups. The study highlighted its potential as a dual-target inhibitor for EGFR and HER-2 .

- Zebrafish Embryo Toxicity : The compound was evaluated for toxicity using zebrafish embryos, showing low toxicity levels which suggest it may have a favorable safety profile for further development .

- Antibacterial Activity : Although primarily studied for its anticancer properties, preliminary investigations into its antibacterial effects have shown moderate activity against certain bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.